molecular formula C17H19NO2 B269310 3-(benzyloxy)-N-isopropylbenzamide

3-(benzyloxy)-N-isopropylbenzamide

Cat. No. B269310
M. Wt: 269.34 g/mol
InChI Key: NKEUZRKHCWSICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-isopropylbenzamide, also known as Benzamide, N-[3-(phenylmethoxy)phenyl]-2-propanamine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of organic compounds known as benzamides and is commonly used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of 3-(benzyloxy)-N-isopropylbenzamide is not yet fully understood. However, it is believed to exert its biological effects by modulating the activity of various neurotransmitters in the brain, including GABA and glutamate. Additionally, it may act by inhibiting the activity of certain enzymes and receptors involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, as well as to improve cognitive function in mice with Alzheimer's disease. Additionally, it has been shown to have antioxidant properties, which may help protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(benzyloxy)-N-isopropylbenzamide is its versatility in the synthesis of other compounds. It is also relatively easy to obtain and purify, making it a useful tool for laboratory experiments. However, its potential toxicity and limited solubility in water may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 3-(benzyloxy)-N-isopropylbenzamide. One area of interest is the development of new therapeutic agents based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research is needed to explore its potential applications in other areas, such as cancer treatment and drug addiction.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-isopropylbenzamide involves the reaction between 3-bromoanisole and N-isopropyl-2-phenylacetamide in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed coupling reaction, which allows for the formation of the desired product in high yield and purity.

Scientific Research Applications

3-(benzyloxy)-N-isopropylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, and antinociceptive properties. Additionally, it has been shown to have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

3-phenylmethoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H19NO2/c1-13(2)18-17(19)15-9-6-10-16(11-15)20-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

NKEUZRKHCWSICR-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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